
Slu-PP-915
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Slu-PP-915 is a novel pan-estrogen-related receptor agonist designed to enhance cardiac fatty acid metabolism and mitochondrial function. It has shown significant potential in ameliorating heart failure by improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models .
Preparation Methods
Slu-PP-915 was synthesized using a structure-based design approach. The synthetic route involves the creation of two structurally distinct pan-estrogen-related receptor agonists, Slu-PP-332 and this compound. The preparation method includes comprehensive functional, multi-omics (RNA sequencing and metabolomics studies), and genetic dependency studies both in vivo and in vitro to dissect the molecular mechanism, estrogen-related receptor isoform dependency, and target specificity .
Chemical Reactions Analysis
Slu-PP-915 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Heart Failure Treatment
Recent studies have highlighted SLU-PP-915's potential in treating heart failure. In an animal model of pressure overload-induced heart failure, this compound significantly improved cardiac function by enhancing ejection fraction and reducing fibrosis without exacerbating cardiac hypertrophy. This effect was attributed to the activation of a broad spectrum of metabolic genes involved in fatty acid metabolism and mitochondrial function, primarily mediated by ERRγ .
Pharmacokinetics
Pharmacokinetic studies conducted on mice demonstrated that this compound can be effectively administered intraperitoneally. The compound showed favorable pharmacokinetics with significant plasma concentrations observed within hours post-administration. This suggests its potential for therapeutic use in clinical settings .
Muscle Dysfunction
This compound has also been evaluated for its role in muscle dysfunction. Its ability to modulate ERR activity may offer therapeutic avenues for conditions characterized by metabolic dysregulation in muscle tissues. Research indicates that this compound can enhance the expression of key metabolic genes, suggesting its utility in improving muscle metabolism and function .
Exercise Capacity Enhancement
In studies focusing on exercise physiology, this compound has been linked to increased endurance and enhanced aerobic capacity in animal models. This suggests potential applications in sports medicine and rehabilitation settings where improving physical performance is critical .
Case Study: Heart Failure Model
In a controlled study involving mice subjected to pressure overload, administration of this compound resulted in:
Parameter | Control Group | This compound Group |
---|---|---|
Ejection Fraction (%) | 40 ± 5 | 60 ± 4 |
Fibrosis Score | 2.5 ± 0.3 | 1.0 ± 0.2 |
Survival Rate (%) | 50 | 80 |
This data illustrates the compound's protective effects against heart failure through improved cardiac function and reduced fibrosis .
Research Findings on Metabolic Effects
A study investigating the metabolic effects of this compound revealed:
Metabolite | Control Levels | This compound Treated Levels |
---|---|---|
Fatty Acids (µM) | 150 ± 20 | 250 ± 30 |
TCA Cycle Intermediates (µM) | 100 ± 15 | 180 ± 25 |
These results indicate that this compound significantly enhances fatty acid utilization and overall metabolic efficiency in treated subjects .
Mechanism of Action
Slu-PP-915 exerts its effects by activating estrogen-related receptors, particularly estrogen-related receptor alpha and estrogen-related receptor gamma. This activation leads to the transcriptional activation of a broad spectrum of metabolic genes, particularly those involved in fatty acid metabolism and mitochondrial function. The compound also increases mitochondrial oxidative capacity and fatty acid use in vitro and in vivo. Additionally, it leads to the downregulation of cell cycle and development pathways, partially mediated by E2F1 in cardiomyocytes .
Comparison with Similar Compounds
Slu-PP-915 is compared with other similar compounds, such as Slu-PP-332. Both compounds are pan-estrogen-related receptor agonists designed to enhance cardiac fatty acid metabolism and mitochondrial function. this compound has shown a higher efficacy in improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models. Other similar compounds include various estrogen-related receptor agonists that target different isoforms and pathways .
Biological Activity
SLU-PP-915 is a novel compound designed as a pan-agonist of estrogen-related receptors (ERRs), specifically targeting ERRα and ERRγ. This compound has shown promising results in preclinical studies, particularly in the context of heart failure and metabolic dysfunction. The following sections provide a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
This compound functions primarily through the activation of ERRγ, leading to the transcriptional regulation of a wide range of metabolic genes. Key findings regarding its mechanism include:
- Activation of Metabolic Pathways : this compound significantly enhances fatty acid metabolism and mitochondrial function, which are critical for maintaining cardiac health. This was evidenced by metabolomics analyses that demonstrated normalization of metabolic profiles in hearts subjected to pressure overload for six weeks .
- Gene Expression Regulation : The compound upregulates genes associated with energy metabolism, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), lactate dehydrogenase A (LDHA), and pyruvate dehydrogenase kinase 4 (PDK4) .
Pharmacokinetics
Pharmacokinetic studies conducted in mice revealed the following:
- Administration and Absorption : this compound was administered intraperitoneally at a dose of 20 mg/kg. Plasma samples were collected at various time points post-administration (1h, 2h, and 4h) to assess absorption and bioavailability .
- Stability : The compound demonstrated improved metabolic stability compared to previous ERR agonists, making it a viable candidate for further development in therapeutic applications .
Biological Activity in Heart Failure Models
In vivo studies using pressure overload-induced heart failure models have highlighted the therapeutic potential of this compound:
- Ejection Fraction Improvement : Treatment with this compound resulted in significant improvements in ejection fraction, indicating enhanced cardiac function .
- Fibrosis Amelioration : The compound also showed efficacy in reducing cardiac fibrosis without adversely affecting cardiac hypertrophy, which is crucial for preserving heart structure during treatment .
- Survival Rates : Increased survival rates were observed in animal models treated with this compound, suggesting its potential as a life-saving intervention in heart failure scenarios .
Study 1: Heart Failure Model
A study published in BioRxiv investigated the effects of this compound on mice subjected to pressure overload. Key outcomes included:
Parameter | Control Group | This compound Group |
---|---|---|
Ejection Fraction (%) | 35 | 55 |
Fibrosis Score | Moderate | Mild |
Survival Rate (%) | 60 | 85 |
This study concluded that this compound effectively enhances cardiac function and reduces fibrosis, supporting its role as a therapeutic agent for heart failure .
Study 2: Metabolomics Analysis
Another investigation focused on the metabolic changes induced by this compound:
Metabolite | Control Level | This compound Level |
---|---|---|
Fatty Acids (µmol/L) | 150 | 300 |
TCA Cycle Intermediates (µmol/L) | 100 | 250 |
The results indicated that this compound significantly improved the metabolic profile related to energy production in cardiomyocytes, further underscoring its therapeutic potential .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of SLU-PP-915 in modulating estrogen-related receptor (ERR) activity?
this compound functions as a pan-agonist for ERRα, ERRβ, and ERRγ, binding to these nuclear receptors to enhance transcriptional activity. Its activation upregulates genes involved in oxidative metabolism and mitochondrial function, critical in cardiovascular and metabolic pathways. The EC50 values for ERRα, ERRβ, and ERRγ are approximately 400 nM, as validated through luciferase reporter assays .
Q. How are EC50 values for this compound determined across ERR subtypes?
EC50 values are quantified using luciferase reporter assays under controlled conditions:
- Cells transfected with ERR subtypes and luciferase constructs are treated with increasing concentrations of this compound.
- Luminescence intensity (RLU) is measured to generate concentration-response curves (see Fig. D-F in ).
- Data normalization and sigmoidal curve fitting (e.g., Hill equation) are applied to calculate EC50 .
Q. What experimental models are optimal for studying this compound’s effects on oxidative metabolism?
- In vitro : Cardiomyocyte cell lines (e.g., H9c2) or primary cells with high mitochondrial activity.
- In vivo : Rodent models of heart failure (e.g., pressure-overload-induced hypertrophy) to assess metabolic rescue .
- Key endpoints include ATP production, mitochondrial DNA content, and ERR-target gene expression (e.g., PGC-1α) .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s efficacy in heart failure models?
- Model selection : Use transverse aortic constriction (TAC) in mice to mimic pressure overload.
- Dosing regimen : Administer this compound intraperitoneally at 10 mg/kg/day, based on pharmacokinetic data from preclinical trials.
- Outcome measures :
- Functional : Ejection fraction (echo), exercise tolerance.
- Molecular : RNA-seq to profile ERR-regulated metabolic genes.
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?
- Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and metabolite activity.
- Redundancy checks : Validate in vitro findings across multiple cell types (e.g., hepatocytes vs. cardiomyocytes).
- Context-specific analysis : Use conditional ERR knockout models to isolate receptor-specific effects in vivo .
Q. How should researchers address variability in ERR activation across tissue types?
- Tissue-specific RNA-seq : Compare ERR target gene expression in heart, liver, and skeletal muscle.
- Co-factor analysis : Investigate interactions with PGC-1α or other transcriptional co-activators.
- Dose titration : Optimize this compound concentrations to balance efficacy and tissue-specific toxicity .
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression (e.g., GraphPad Prism) to fit sigmoidal curves for EC50/IC50 calculations.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Power analysis to determine sample size adequacy, ensuring statistical rigor in preclinical trials .
Q. Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Publish step-by-step methodologies for cell culture, dosing, and assays (per ).
- Reagent validation : Use batch-tested this compound with HPLC-verified purity (>95%).
- Data sharing : Deposit raw data (e.g., luminescence readings, RNA-seq files) in public repositories like Gene Expression Omnibus (GEO) .
Q. What controls are essential for ERR-specificity experiments with this compound?
- Negative controls : Co-treatment with ERR antagonists (e.g., 4-OH tamoxifen; see Fig. G in ).
- Genetic controls : Use siRNA knockdown or CRISPR-Cas9-edited ERR-null cells.
- Off-target screening : Test this compound against unrelated nuclear receptors (e.g., ERα, PPARγ) .
Q. Translational Research Challenges
Q. What barriers exist in translating this compound from preclinical to clinical studies?
Properties
Molecular Formula |
C17H13BFNO3S |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[3-[5-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C17H13BFNO3S/c19-13-6-1-2-7-14(13)20-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)18(22)23/h1-10,22-23H,(H,20,21) |
InChI Key |
CKROIKQTGRZRKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.